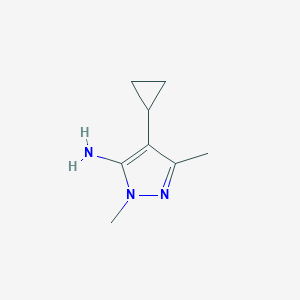
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclopropyl group and two methyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1,3-dimethyl-2-propenone under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated processes can improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Lacks the cyclopropyl group, which can influence its reactivity and biological activity.
4-Cyclopropyl-1H-pyrazol-5-amine: Lacks the methyl groups, which can affect its chemical properties.
4-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: Has only one methyl group, leading to different steric and electronic effects.
Uniqueness
4-Cyclopropyl-1,3-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopropyl and methyl groups, which can enhance its stability, reactivity, and potential biological activities. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H13N3 |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-cyclopropyl-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-7(6-3-4-6)8(9)11(2)10-5/h6H,3-4,9H2,1-2H3 |
Clé InChI |
FXELOIPGOPSJLP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2CC2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



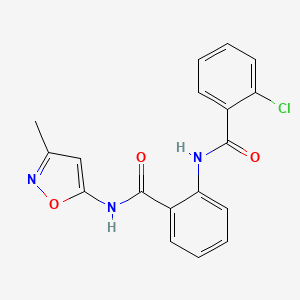
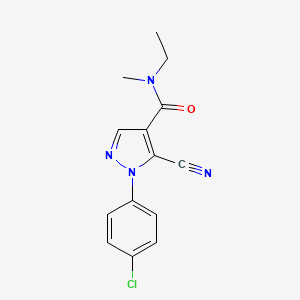
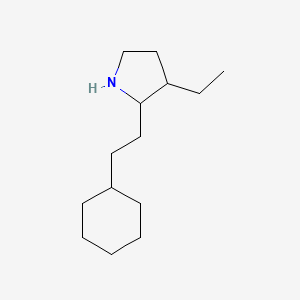
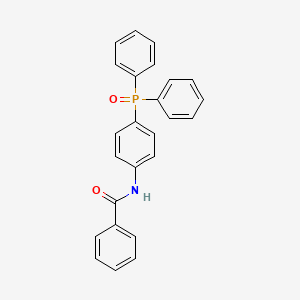
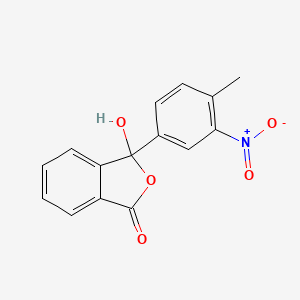
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]-1-(4-methylphenyl)ethan-1-one](/img/structure/B15209121.png)
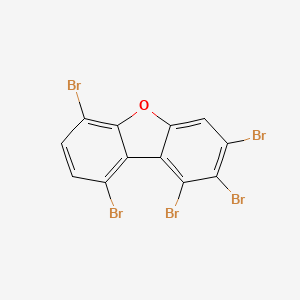
![7-Amino-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15209152.png)
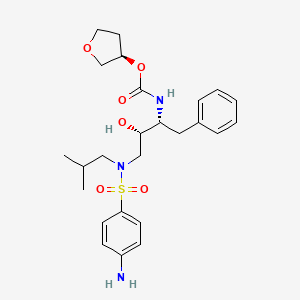

![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-ethoxybenzamide](/img/structure/B15209172.png)

